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Compound of Interest

Compound Name: Pht-Gly-Beta-Ala-Oh

Cat. No.: B108400 Get Quote

In the landscape of biochemical research and drug development, the strategic use of well-

designed chemical entities is paramount to success. Phthaloyl-Glycyl-β-Alanine (Pht-Gly-β-Ala-

OH) emerges not as a standalone bioactive molecule, but as a sophisticated and versatile

building block with significant potential in several cutting-edge research applications. This guide

is intended for researchers, scientists, and drug development professionals who seek to

understand and leverage the unique properties of this compound. We will delve into the

rationale behind its structure, explore its established and potential applications, and provide

practical, field-proven insights into its use.

Core Characteristics of Pht-Gly-β-Ala-OH
Pht-Gly-β-Ala-OH, with the CAS number 17896-84-3, is a chemical compound featuring a

dipeptide (Glycyl-β-Alanine) core where the N-terminus is protected by a phthaloyl group.[1][2]

This seemingly simple structure imparts a range of properties that make it a valuable tool in

synthetic and medicinal chemistry.
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Property Value Source

Molecular Formula C₁₃H₁₂N₂O₅ [2]

Molecular Weight 276.25 g/mol [2]

Appearance White powder [1]

Purity ≥ 99% (titration) [1]

Storage 0-8°C [1]

The phthaloyl group provides a stable and robust N-terminal protection, which is a critical

feature in multi-step peptide synthesis.[3] Unlike more labile protecting groups, the phthaloyl

group offers orthogonality, allowing for selective deprotection of other functional groups on a

growing peptide chain.

The Dual Role of the Phthaloyl Group: Protection
and Bioactivity
The choice of a phthaloyl group for N-terminal protection is a strategic one, offering benefits

beyond simple chemical stability.

A Robust Protecting Group in Peptide Synthesis
In the realm of peptide synthesis, preventing unwanted side reactions is crucial. The phthaloyl

group serves as a reliable shield for the primary amine of the glycine residue, directing the

reactivity to the C-terminal carboxyl group of the β-Alanine for peptide bond formation.[4] Its

stability to a wide range of reaction conditions allows for a high degree of flexibility in the

design of complex synthetic schemes.[3]

A Privileged Pharmacophore in Drug Discovery
The phthalimide moiety (the core structure of the phthaloyl group) is recognized as a

"privileged scaffold" in medicinal chemistry.[1] This means that this chemical structure is found

in a variety of compounds with diverse biological activities. Phthalimide-containing molecules

have been explored for their anti-inflammatory, anticancer, and immunomodulatory properties,

among others.[1][3][5] This inherent bioactivity of the phthaloyl group suggests that its inclusion
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in a molecule may impart desirable pharmacological properties, a concept we will explore in the

applications section.

The Glycyl-β-Alanine Dipeptide: A Biologically
Relevant Core
The dipeptide core of Pht-Gly-β-Ala-OH is not merely an inert spacer. The Gly-β-Ala sequence

has its own biological significance, which can be harnessed in the design of novel research

tools and therapeutics.

Modulation of Melanogenesis
Recent research has highlighted the role of acetylated Glycyl-β-Alanine in cosmetology as a

skin-whitening agent. It has been shown to inhibit the expression of key enzymes involved in

melanin production, such as tyrosinase, TRP1, and TRP2, by downregulating the

Microphthalmia Transcription Factor (MITF).[5] It also interferes with the activity of Stem Cell

Factor (SCF) and Endothelin-1 (ET-1), which are involved in pigmentation induction following

UVB irradiation.[5] This known mechanism provides a compelling rationale for using Pht-Gly-β-

Ala-OH as a starting point for developing novel agents to study or modulate melanogenesis.

Potential in Neuroscience Research
Peptides rich in glycine and alanine have been investigated for their neuroprotective potential.

For instance, a peptide with glycine-serine-alanine repeats has been shown to ameliorate

Alzheimer's-type neurodegeneration by interacting with amyloid-β oligomers and regulating tau

hyperphosphorylation.[6] While Pht-Gly-β-Ala-OH itself is a dipeptide, its use as a building

block for larger peptides aimed at neurodegenerative targets is a logical and promising avenue

of research. The neurotoxic non-protein amino acid, β-N-methylamino-L-alanine (BMAA), has

been implicated in neurodegenerative diseases like ALS/PDC.[7] The structural similarity of β-

Alanine could be explored in the design of competitive inhibitors or probes for studying the

mechanisms of BMAA-induced neurotoxicity.

Applications in Biochemical Research: A Forward-
Looking Perspective
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While direct, peer-reviewed applications of Pht-Gly-β-Ala-OH in specific biochemical assays

are not yet widely documented, its chemical properties and the biological relevance of its

components point towards several high-potential research areas.

As a Linker in Peptide-Drug Conjugates (PDCs) for
Targeted Drug Delivery
The development of peptide-drug conjugates (PDCs) is a rapidly growing field in oncology and

other areas.[8][9] PDCs utilize a peptide to deliver a cytotoxic or otherwise bioactive payload to

a specific target, thereby increasing efficacy and reducing off-target toxicity.[10] Pht-Gly-β-Ala-

OH is an excellent candidate for use as a component of a linker in a PDC.

Hypothetical Workflow:

Synthesis of Peptide-Drug Conjugate

Targeted Delivery and Release

Pht-Gly-β-Ala-OH Cleavable Linker
(e.g., hydrazone)

Amide Coupling Bioactive Payload
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PDC Construct
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(post-deprotection)
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Endocytosis

Intracellular Cleavage
(e.g., low pH)

Drug Exerts
Therapeutic Effect

Click to download full resolution via product page

Caption: Hypothetical workflow for a Peptide-Drug Conjugate using Pht-Gly-β-Ala-OH.

In this model, the phthaloyl group could serve as a stable anchor for attaching a targeting

peptide, while the carboxyl end could be conjugated to a linker and a drug payload. The

dipeptide itself can influence the solubility and pharmacokinetic properties of the conjugate.

Development of Novel Enzyme Inhibitors and Probes
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The rigid phthalimide structure can be used as a scaffold to present the Gly-β-Ala dipeptide or

other appended functionalities in a specific orientation for interaction with an enzyme's active

site.[11] Given the role of related dipeptides in melanogenesis, Pht-Gly-β-Ala-OH could be a

starting point for developing inhibitors of tyrosinase or other enzymes in the melanin synthesis

pathway.

Furthermore, by attaching a fluorescent probe to the carboxyl terminus, Pht-Gly-β-Ala-OH

could be converted into a chemical probe to study protein-protein interactions or cellular uptake

mechanisms.[12] The phthaloyl group's hydrophobicity may facilitate membrane traversal.

Experimental Protocols and Methodologies
As a Senior Application Scientist, it is my experience that a robust and well-defined protocol is

the cornerstone of reproducible research. The following protocols are provided as a guide for

the synthesis and deprotection of peptides using Pht-Gly-β-Ala-OH.

Protocol for Dipeptide Coupling using Pht-Gly-β-Ala-OH
This protocol describes a standard solution-phase peptide coupling to synthesize Pht-Gly-β-

Ala-Phe-OMe.

Materials:

Pht-Gly-β-Ala-OH

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

N,N'-Dicyclohexylcarbodiimide (DCC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Saturated sodium bicarbonate solution
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1 M Hydrochloric acid

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

Dissolution: In a round-bottom flask, dissolve Pht-Gly-β-Ala-OH (1.0 eq) and HOBt (1.1 eq)

in anhydrous DMF.

Activation: Cool the solution to 0°C in an ice bath and add DCC (1.1 eq) dissolved in a small

amount of anhydrous DCM. Stir the reaction mixture at 0°C for 30 minutes. A white

precipitate of dicyclohexylurea (DCU) will form.

Amine Deprotonation: In a separate flask, dissolve H-Phe-OMe·HCl (1.2 eq) in anhydrous

DMF and add DIPEA (1.5 eq). Stir for 10 minutes at room temperature.

Coupling: Add the deprotected phenylalanine solution to the activated Pht-Gly-β-Ala-OH

solution. Allow the reaction to warm to room temperature and stir overnight.

Work-up:

Filter off the DCU precipitate and wash with DCM.

Combine the filtrates and dilute with ethyl acetate.

Wash the organic layer sequentially with 1 M HCl (2x), saturated sodium bicarbonate

solution (2x), and brine (1x).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure

Pht-Gly-β-Ala-Phe-OMe.
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Protocol for Phthaloyl Group Deprotection
(Hydrazinolysis)
This protocol describes the cleavage of the phthaloyl group to yield the free N-terminal

dipeptide.

Materials:

Phthaloyl-protected peptide (e.g., Pht-Gly-β-Ala-Phe-OMe)

Hydrazine monohydrate

Ethanol

Dichloromethane (DCM)

1 M Hydrochloric acid

Procedure:

Reaction Setup: Dissolve the phthaloyl-protected peptide in ethanol in a round-bottom flask.

Hydrazine Addition: Add hydrazine monohydrate (10 eq) to the solution.

Reflux: Heat the reaction mixture to reflux and monitor the reaction by thin-layer

chromatography (TLC). The reaction is typically complete within 2-4 hours. A white

precipitate of phthalhydrazide will form.

Work-up:

Cool the reaction mixture to room temperature and filter off the phthalhydrazide

precipitate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in DCM and wash with water (2x).

Extract the aqueous layers with DCM.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate to yield the deprotected peptide.

Acidification (Optional): If the free amine is desired as a hydrochloride salt, the residue can

be dissolved in a minimal amount of DCM and treated with a solution of HCl in diethyl ether.

The resulting precipitate can be collected by filtration.

Pht-Protected Peptide in Ethanol

Add Hydrazine Monohydrate

Reflux (2-4 hours)

Phthalhydrazide Precipitate Forms Filter to Remove Precipitate

Concentrate Filtrate

Aqueous/Organic Extraction

Deprotected Peptide

Click to download full resolution via product page

Caption: Workflow for the hydrazinolysis of a phthaloyl-protected peptide.
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Conclusion and Future Outlook
Pht-Gly-β-Ala-OH represents a strategically designed chemical tool with considerable potential

for innovation in biochemical research and drug development. While its primary role as a

protected dipeptide building block is well-established in the realm of peptide synthesis, the

inherent biological activities of its constituent phthalimide and Gly-β-Ala moieties open up

exciting avenues for future research. As a Senior Application Scientist, I encourage the

research community to explore the use of this and similar molecules in the rational design of

novel peptide-drug conjugates, enzyme inhibitors, and molecular probes. The insights and

protocols provided in this guide are intended to serve as a solid foundation for such endeavors,

fostering the next wave of discoveries in chemical biology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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